molecular formula C21H25N3O4S B12481683 N-[2-(azepan-1-ylcarbonyl)phenyl]-4-[(methylsulfonyl)amino]benzamide

N-[2-(azepan-1-ylcarbonyl)phenyl]-4-[(methylsulfonyl)amino]benzamide

Cat. No.: B12481683
M. Wt: 415.5 g/mol
InChI Key: OJHRAFOOVMOQKL-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-ylcarbonyl)phenyl]-4-[(methylsulfonyl)amino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an azepane ring, a phenyl group, and a benzamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-ylcarbonyl)phenyl]-4-[(methylsulfonyl)amino]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting an amine with a benzoyl chloride under basic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonation reaction, where a suitable sulfonyl chloride reacts with the amine group of the benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-ylcarbonyl)phenyl]-4-[(methylsulfonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl or carbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing the formation of complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: The compound’s potential therapeutic effects are being explored, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Its chemical reactivity makes it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-ylcarbonyl)phenyl]-4-[(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cell surface receptors to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell growth, and other physiological processes.

Comparison with Similar Compounds

N-[2-(azepan-1-ylcarbonyl)phenyl]-4-[(methylsulfonyl)amino]benzamide can be compared with other similar compounds to highlight its uniqueness:

    N-[2-(azepan-1-ylcarbonyl)phenyl]-2-fluorobenzamide: Similar structure but with a fluorine atom, which may alter its chemical reactivity and biological activity.

    N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide: Contains additional fluorine atoms and a glycinamide moiety, potentially leading to different biological effects.

    N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxynicotinamide: Incorporates a hydroxynicotinamide group, which may influence its pharmacological properties.

Properties

Molecular Formula

C21H25N3O4S

Molecular Weight

415.5 g/mol

IUPAC Name

N-[2-(azepane-1-carbonyl)phenyl]-4-(methanesulfonamido)benzamide

InChI

InChI=1S/C21H25N3O4S/c1-29(27,28)23-17-12-10-16(11-13-17)20(25)22-19-9-5-4-8-18(19)21(26)24-14-6-2-3-7-15-24/h4-5,8-13,23H,2-3,6-7,14-15H2,1H3,(H,22,25)

InChI Key

OJHRAFOOVMOQKL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCCCC3

Origin of Product

United States

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